molecular formula C16H24N2O2S B13964453 2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13964453
M. Wt: 308.4 g/mol
InChI Key: VEYPWQAGZUXEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, a pyrrolidine ring, and a tert-butyl ester group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the sulfanylmethyl group at the 2-position.

    Pyrrolidine Ring Formation: The intermediate product is then reacted with a suitable reagent to form the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 2-(Pyridin-2-ylmethylsulfanylmethyl)-morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields of research, making it a valuable compound for scientific exploration.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-(pyridin-2-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-8-14(18)12-21-11-13-7-4-5-9-17-13/h4-5,7,9,14H,6,8,10-12H2,1-3H3

InChI Key

VEYPWQAGZUXEHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.